molecular formula C12H19NOS B11802825 5-(tert-Butylthio)-2-ethoxy-4-methylpyridine

5-(tert-Butylthio)-2-ethoxy-4-methylpyridine

Cat. No.: B11802825
M. Wt: 225.35 g/mol
InChI Key: SJANSBRSADWJAI-UHFFFAOYSA-N
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Description

5-(tert-Butylthio)-2-ethoxy-4-methylpyridine is an organic compound that belongs to the class of pyridines It features a tert-butylthio group, an ethoxy group, and a methyl group attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(tert-Butylthio)-2-ethoxy-4-methylpyridine typically involves the introduction of the tert-butylthio group to the pyridine ring. One common method is the reaction of 2-ethoxy-4-methylpyridine with tert-butylthiol in the presence of a suitable catalyst. The reaction conditions often include the use of an aprotic solvent and a base to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. Flow microreactor systems can be employed to introduce the tert-butylthio group into the pyridine ring, providing a more sustainable and versatile approach compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

5-(tert-Butylthio)-2-ethoxy-4-methylpyridine can undergo various chemical reactions, including:

    Oxidation: The tert-butylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the tert-butylthio group.

    Substitution: The ethoxy and methyl groups can participate in substitution reactions.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Pyridine derivatives without the tert-butylthio group.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

5-(tert-Butylthio)-2-ethoxy-4-methylpyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(tert-Butylthio)-2-ethoxy-4-methylpyridine involves its interaction with molecular targets such as enzymes and receptors. The tert-butylthio group can participate in hydrophobic interactions, while the ethoxy and methyl groups can form hydrogen bonds and van der Waals interactions with target molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-Ethoxy-4-methylpyridine: Lacks the tert-butylthio group, resulting in different chemical properties and reactivity.

    5-(tert-Butylthio)-2-methylpyridine: Similar structure but without the ethoxy group, affecting its solubility and interactions.

    5-(tert-Butylthio)-2-ethoxypyridine: Lacks the methyl group, leading to variations in its chemical behavior.

Uniqueness

5-(tert-Butylthio)-2-ethoxy-4-methylpyridine is unique due to the presence of all three functional groups (tert-butylthio, ethoxy, and methyl) on the pyridine ring. This combination of groups imparts distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C12H19NOS

Molecular Weight

225.35 g/mol

IUPAC Name

5-tert-butylsulfanyl-2-ethoxy-4-methylpyridine

InChI

InChI=1S/C12H19NOS/c1-6-14-11-7-9(2)10(8-13-11)15-12(3,4)5/h7-8H,6H2,1-5H3

InChI Key

SJANSBRSADWJAI-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC=C(C(=C1)C)SC(C)(C)C

Origin of Product

United States

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